N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings, a methoxy group, and a sulfanyl-acetamide linkage, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the methoxyphenyl group and the acetylphenyl group. Common reagents used in these steps include aromatic amines, acyl chlorides, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[730
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide: can be compared with other compounds featuring similar tricyclic structures or sulfanyl-acetamide linkages.
This compound: may have unique properties due to the specific arrangement of functional groups and the presence of the methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer specific reactivity and interactions not seen in simpler compounds. This could make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H26N6O3S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6O3S/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)16-6-8-19(33-2)9-7-16/h3-12,20-21,23,26,28H,13-14H2,1-2H3,(H,25,32) |
InChI Key |
AGYYEJAZKWOSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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